molecular formula C7H4N2OS B1272956 2,1,3-Benzothiadiazole-5-carbaldehyde CAS No. 71605-72-6

2,1,3-Benzothiadiazole-5-carbaldehyde

Cat. No.: B1272956
CAS No.: 71605-72-6
M. Wt: 164.19 g/mol
InChI Key: GEFIFDVQYCPLHC-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-5-carbaldehyde is an organic compound with the molecular formula C7H4N2OS. It is a derivative of benzothiadiazole, featuring an aldehyde functional group at the 5-position. This compound is known for its applications in organic electronics and photoluminescent materials due to its strong electron-withdrawing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,1,3-benzothiadiazole with formylating agents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,1,3-Benzothiadiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole-5-carbaldehyde is primarily related to its strong electron-withdrawing properties. This characteristic allows it to participate in various electron transfer processes, making it an effective component in electronic and photoluminescent materials. The compound interacts with molecular targets through its aldehyde group, facilitating reactions such as nucleophilic addition and condensation .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: The parent compound without the aldehyde group.

    2,1,3-Benzothiadiazole-4-carbaldehyde: An isomer with the aldehyde group at the 4-position.

    Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A derivative with an extended conjugated system

Uniqueness

2,1,3-Benzothiadiazole-5-carbaldehyde is unique due to its specific positioning of the aldehyde group, which imparts distinct electronic properties. This positioning enhances its ability to participate in electron transfer processes, making it particularly valuable in the development of advanced materials for electronic and photoluminescent applications .

Properties

IUPAC Name

2,1,3-benzothiadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFIFDVQYCPLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379959
Record name 2,1,3-benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71605-72-6
Record name 2,1,3-benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazole-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This was prepared by oxidation of benzo[1,2,5]thiadiazol-5-yl-methanol (2a) with manganese dioxide in dichloromethane by the method of Example (4c).
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Synthesis routes and methods II

Procedure details

5-Hydroxymethylbenzo-2, 1,3-thiadiazole (2.6 g, 16 mmol) and manganese dioxide (6.0 g, 64 mmol) in chloroform (150 mL) were stirred at room temperature overnight. The reaction mixture was filtered off and the filtrate was evaporated to provide 1.9 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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